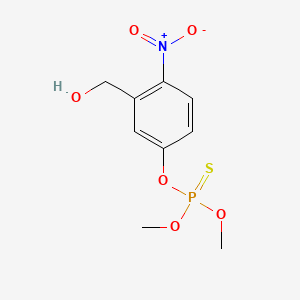
Phosphorothioic acid, O,O-dimethyl O-(3-(hydroxymethyl)-4-nitrophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-dimethyl O-(3-(hydroxymethyl)-4-nitrophenyl) ester is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-dimethyl O-(3-(hydroxymethyl)-4-nitrophenyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate phenolic compounds. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in reactors under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-dimethyl O-(3-(hydroxymethyl)-4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioate derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, amino-substituted compounds, and other functionalized esters .
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-dimethyl O-(3-(hydroxymethyl)-4-nitrophenyl) ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, O,O-dimethyl O-(3-(hydroxymethyl)-4-nitrophenyl) ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The nitro group plays a crucial role in its biological activity, contributing to its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester
- Phosphorothioic acid, O,O-dimethyl O-(3-methyl-4-(methylsulfonyl)phenyl) ester
- Azamethiphos (Phosphorothioic acid, S-[(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-dimethyl ester)
Uniqueness
Phosphorothioic acid, O,O-dimethyl O-(3-(hydroxymethyl)-4-nitrophenyl) ester is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
59417-73-1 |
|---|---|
Molekularformel |
C9H12NO6PS |
Molekulargewicht |
293.24 g/mol |
IUPAC-Name |
(5-dimethoxyphosphinothioyloxy-2-nitrophenyl)methanol |
InChI |
InChI=1S/C9H12NO6PS/c1-14-17(18,15-2)16-8-3-4-9(10(12)13)7(5-8)6-11/h3-5,11H,6H2,1-2H3 |
InChI-Schlüssel |
ZNSZNFFRGOFSNM-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
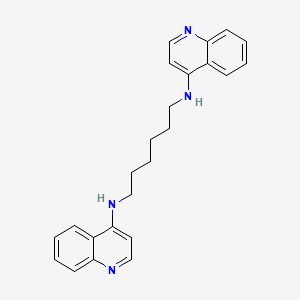
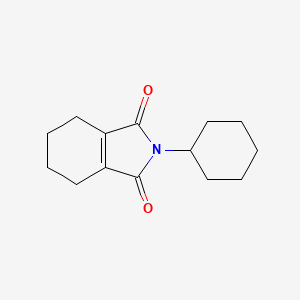
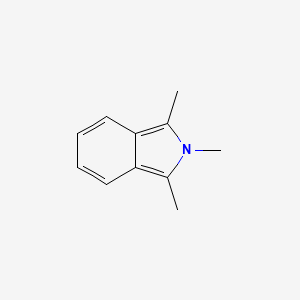
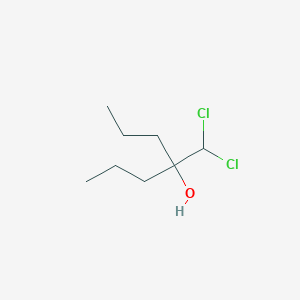
![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)
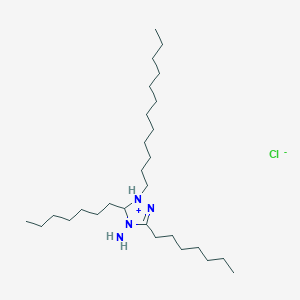

![1,5-Naphthalenedisulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14616252.png)
![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
![Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-](/img/structure/B14616266.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
![[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]](/img/structure/B14616280.png)
